molecular formula C24H24N4O4S B11331020 N-(3'-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

N-(3'-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-YL)acetamide

Cat. No.: B11331020
M. Wt: 464.5 g/mol
InChI Key: JLKGUQCBUVSHLT-UHFFFAOYSA-N
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Description

N-(3’-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide typically involves multiple steps:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro[indole-3,2’-[1,3,4]thiadiazole] core. This can be achieved by reacting an indole derivative with a thiadiazole precursor under specific conditions.

    Introduction of the Acetyl and Methyl Groups: The next step involves the introduction of the acetyl and methyl groups at the appropriate positions on the spiro core. This can be done using acetylating and methylating agents under controlled conditions.

    Attachment of the Phenylmethyl Group: The final step involves the attachment of the phenylmethyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include halides and amines.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

    Substitution: Products include substituted phenylmethyl derivatives.

Scientific Research Applications

N-(3’-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is being studied for its potential antimicrobial and anticancer properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets.

    Industrial Applications: The compound is used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3’-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)acetohydrazonoyl bromide
  • 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one

Uniqueness

N-(3’-Acetyl-5-methyl-2-oxo-1-{[2-(prop-2-EN-1-yloxy)phenyl]methyl}-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-YL)acetamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[4-acetyl-5'-methyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide

InChI

InChI=1S/C24H24N4O4S/c1-5-12-32-21-9-7-6-8-18(21)14-27-20-11-10-15(2)13-19(20)24(22(27)31)28(17(4)30)26-23(33-24)25-16(3)29/h5-11,13H,1,12,14H2,2-4H3,(H,25,26,29)

InChI Key

JLKGUQCBUVSHLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4OCC=C

Origin of Product

United States

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